
tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate: is a deuterated derivative of tert-butyl 4-hydroxypiperidine-1-carboxylate. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetic properties, making it valuable for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate typically involves the deuteration of tert-butyl 4-hydroxypiperidine-1-carboxylate. This can be achieved through hydrogen-deuterium exchange reactions using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction may require a catalyst to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the deuteration process while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a different piperidine derivative.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its deuterated nature makes it valuable for studying reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to investigate metabolic pathways and enzyme interactions. The presence of deuterium atoms can help trace the compound’s metabolic fate and provide insights into its biological activity.
Medicine: In medicinal chemistry, the compound’s deuterated form can enhance the metabolic stability and pharmacokinetic properties of potential drug candidates. This can lead to the development of more effective and longer-lasting medications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can contribute to the development of advanced materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, potentially leading to enhanced biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: The non-deuterated version of the compound.
tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: A similar compound with an allyl group at the 3-position.
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: A fluorinated derivative with a fluorine atom at the 3-position.
Uniqueness: The incorporation of deuterium atoms in tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate makes it unique compared to its non-deuterated counterparts. This modification can enhance the compound’s metabolic stability and provide valuable insights into its biological and chemical properties.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
205.29 g/mol |
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuterio-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i6D2,7D2 |
InChI Key |
PWQLFIKTGRINFF-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(N1C(=O)OC(C)(C)C)([2H])[2H])O)[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


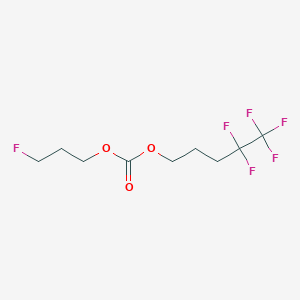
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
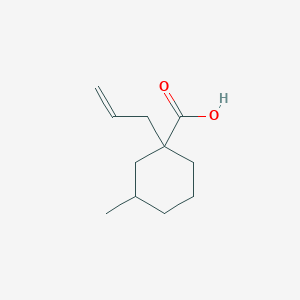

![(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
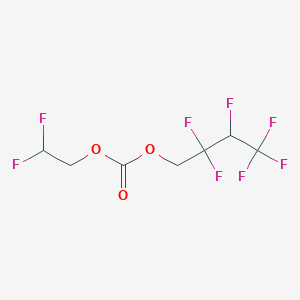

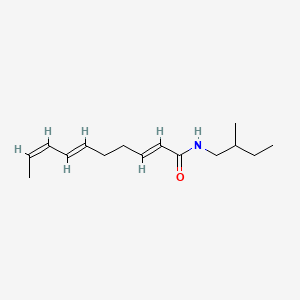

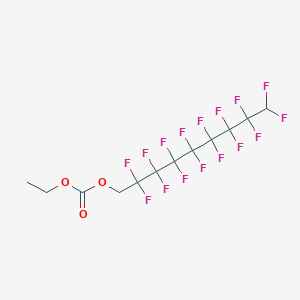
![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
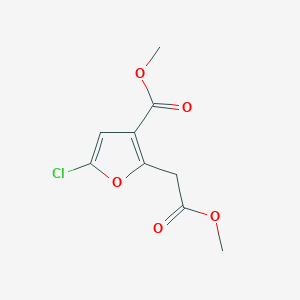
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
